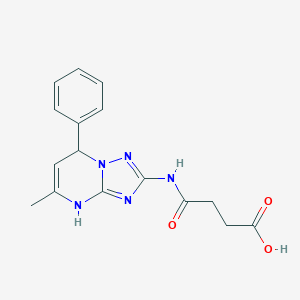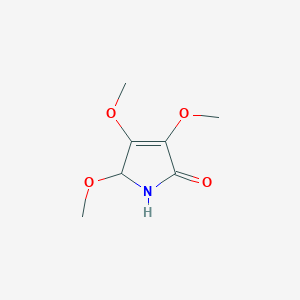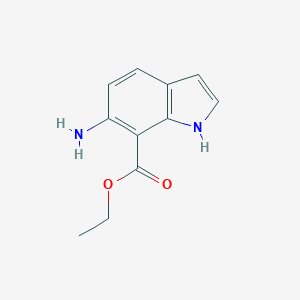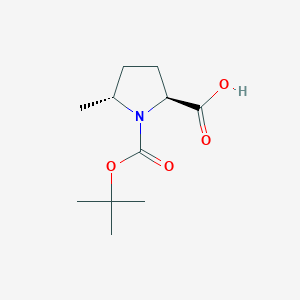
(4-丙酰基苯基)硼酸
描述
“(4-Propionylphenyl)boronic acid” is a type of boronic acid with the CAS Number: 186498-36-2 . It has a molecular weight of 178 and its IUPAC name is 4-propionylphenylboronic acid . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A series of modular and functional PBA-BODIPY dyes have been synthesized efficiently, demonstrating the merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .Molecular Structure Analysis
The InChI code for “(4-Propionylphenyl)boronic acid” is 1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 . The molecular structure of boronic acids can exist as a monomer, dimer, or cyclic trimer, depending on the substitution pattern of the R group .Chemical Reactions Analysis
Boronic acids, including “(4-Propionylphenyl)boronic acid”, have been used in various chemical reactions. They are known for their interactions with cis-diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They have also been used in cross-coupling reactions .Physical And Chemical Properties Analysis
“(4-Propionylphenyl)boronic acid” is a solid substance . It is stored in an inert atmosphere at 2-8°C .科学研究应用
Sensing Applications
Boronic acids, including (4-Propionylphenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas such as biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of biochemistry and molecular biology.
Therapeutics Development
Boronic acids are also used in the development of therapeutics . Their unique properties and interactions can be harnessed to create new drugs and treatments.
Separation Technologies
Boronic acids are used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation and purification of glycosylated products .
Organic Reactions
Boronic acids have been widely used in a wide range of organic reactions . This includes Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
Materials Chemistry
In materials chemistry, boronic acids are important in crystal engineering, construction of polymers with reversible properties, building unique molecular architects, functionalization of nanostructures, and feed-back controlled drug delivery (glucose) .
Biochemical Tools
Boronic acids are commonly used recognition moieties for the design and synthesis of sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids . They are also used for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .
安全和危害
未来方向
Boronic acids, including “(4-Propionylphenyl)boronic acid”, are increasingly being used in diverse areas of research. Their interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
作用机制
- The primary target of (4-Propionylphenyl)boronic acid is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
- Boronic acids, including (4-Propionylphenyl)boronic acid, participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Mode of Action
Keep in mind that while boronic acids have been widely applied in synthetic chemistry, detailed studies on (4-Propionylphenyl)boronic acid specifically are limited. Researchers continue to explore its potential applications and mechanisms . If you need further information or have any specific questions, feel free to ask! 😊
属性
IUPAC Name |
(4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBGJJJOLDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400714 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-propanoylphenyl)boronic Acid | |
CAS RN |
186498-36-2 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propionyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)










![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
